N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound featuring a spirocyclic structure combined with an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-ylmethyl, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Oxalamide Formation: The final step involves the reaction of the spirocyclic intermediate with oxalyl chloride and the nitrophenyl amine under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Corresponding amine derivative.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Amines and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both spirocyclic and nitrophenyl groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique structural features.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure could provide a rigid framework that enhances binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Similar spirocyclic structure but lacks the nitrophenyl and oxalamide groups.
N-(4-nitrophenyl)oxalamide: Contains the nitrophenyl and oxalamide groups but lacks the spirocyclic structure.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide is unique due to the combination of a spirocyclic core with a nitrophenyl group and an oxalamide linkage. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c21-15(16(22)19-12-4-6-13(7-5-12)20(23)24)18-10-14-11-25-17(26-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIABFLCPZCUYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.